molecular formula C21H25N3O5 B11563045 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11563045
M. Wt: 399.4 g/mol
InChI Key: YGTVONVJLARJNV-HYARGMPZSA-N
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Description

1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including ethoxy, propoxy, methoxy, and hydrazinecarbonyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. One common synthetic route includes the reaction of 3-ethoxy-4-propoxybenzaldehyde with 3-methoxyphenylhydrazine in the presence of a suitable catalyst and solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones, forming larger molecular structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions .

Scientific Research Applications

1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C21H25N3O5/c1-4-11-29-18-10-9-15(12-19(18)28-5-2)14-22-24-21(26)20(25)23-16-7-6-8-17(13-16)27-3/h6-10,12-14H,4-5,11H2,1-3H3,(H,23,25)(H,24,26)/b22-14+

InChI Key

YGTVONVJLARJNV-HYARGMPZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCC

Origin of Product

United States

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